molecular formula C12H19N3O B8741937 1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

1-(5-Propylpyrimidin-2-yl)piperidin-4-ol

Cat. No. B8741937
M. Wt: 221.30 g/mol
InChI Key: WUUBXWXQSMPDKM-UHFFFAOYSA-N
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Patent
US08513424B2

Procedure details

A suspension of piperidin-4-ol (12 g, 119 mmol), 2-chloro-5-propylpyrimidine (20.44 g, 131 mmol) and potassium carbonate (49.2 g, 356 mmol) in DMF (100 mL) was heated at 110° C. for 12 h. The mixture was diluted with EtOAc (250 ml) and washed three times with water, dried over Na2SO4, and concentrated to give a yellow oil. The oil was purified by flash chromatography (SiO2, O-10% MeOH/CH2Cl2) to yield product (19 g, 86 mmol, 72.4% yield) as yellow solid. MS (ESI) 222.2 (M+1).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
20.44 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
72.4%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.Cl[C:9]1[N:14]=[CH:13][C:12]([CH2:15][CH2:16][CH3:17])=[CH:11][N:10]=1.C(=O)([O-])[O-].[K+].[K+].CO.C(Cl)Cl>CN(C=O)C.CCOC(C)=O>[CH2:15]([C:12]1[CH:11]=[N:10][C:9]([N:1]2[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]2)=[N:14][CH:13]=1)[CH2:16][CH3:17] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
20.44 g
Type
reactant
Smiles
ClC1=NC=C(C=N1)CCC
Name
Quantity
49.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash chromatography (SiO2

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1C=NC(=NC1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 86 mmol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 72.4%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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